Pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, typically involves the reaction of pyrrolidine with 2,2,4-trimethyl-3-oxopentanoic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure catalytic systems to optimize the reaction efficiency and scalability . The use of fixed-bed reactors and multistage purification processes, including extractive and azeotropic distillation, ensures the production of high-purity pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)- .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological system and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, include:
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
What sets pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties . The presence of the 3-oxo-2,2,4-trimethylvaleryl group enhances its reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
74332-85-7 |
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Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2,2,4-trimethyl-1-pyrrolidin-1-ylpentan-3-one |
InChI |
InChI=1S/C12H23NO/c1-10(2)11(14)12(3,4)9-13-7-5-6-8-13/h10H,5-9H2,1-4H3 |
InChI Key |
NUXLHTUDXCZONN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)CN1CCCC1 |
Origin of Product |
United States |
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